molecular formula C17H17NO3 B6407928 4-[3-(N-Ethylaminocarbonyl)phenyl]-3-methylbenzoic acid, 95% CAS No. 1261976-63-9

4-[3-(N-Ethylaminocarbonyl)phenyl]-3-methylbenzoic acid, 95%

Cat. No. B6407928
CAS RN: 1261976-63-9
M. Wt: 283.32 g/mol
InChI Key: PNBQCKBCBSYJAF-UHFFFAOYSA-N
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Description

4-[3-(N-Ethylaminocarbonyl)phenyl]-3-methylbenzoic acid, 95% (4-EAMC-3-MBA) is an organic compound belonging to the class of amides. It is a white, crystalline solid, with a melting point of 183-185°C, and is soluble in water. 4-EAMC-3-MBA has a wide range of applications in scientific research and laboratory experiments, and has been studied extensively in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

4-[3-(N-Ethylaminocarbonyl)phenyl]-3-methylbenzoic acid, 95% has been used extensively in scientific research and laboratory experiments. It has been used as a substrate for enzymes, as a reagent for organic synthesis, and as a starting material for the synthesis of other compounds. It has also been used in the synthesis of drugs and other compounds, and in the study of biochemical and physiological processes.

Mechanism of Action

4-[3-(N-Ethylaminocarbonyl)phenyl]-3-methylbenzoic acid, 95% acts as a substrate for a number of enzymes, including those involved in the metabolism of drugs and other compounds. It also acts as an inhibitor of various enzymes, and has been used in the study of enzyme inhibition.
Biochemical and Physiological Effects
4-[3-(N-Ethylaminocarbonyl)phenyl]-3-methylbenzoic acid, 95% has been studied extensively in the field of biochemistry and physiology. It has been shown to have a variety of effects on biochemical and physiological processes, including the inhibition of enzymes involved in the metabolism of drugs, the regulation of cell growth and differentiation, and the regulation of gene expression.

Advantages and Limitations for Lab Experiments

4-[3-(N-Ethylaminocarbonyl)phenyl]-3-methylbenzoic acid, 95% has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is readily available. It is also stable under a variety of conditions, and can be stored for long periods of time without degradation. However, it has some limitations as well. It is not very soluble in water, and can be difficult to dissolve in organic solvents.

Future Directions

There are a number of potential future directions for the use of 4-[3-(N-Ethylaminocarbonyl)phenyl]-3-methylbenzoic acid, 95% in scientific research and laboratory experiments. It could be used in the synthesis of new compounds, and could be used to study the regulation of gene expression. It could also be used in the study of drug metabolism, and could be used to develop new drugs and therapies. Additionally, it could be used to study the effects of environmental toxins, and could be used to develop new methods of detoxification. Finally, it could be used to study the effects of various drugs on the body, and could be used to develop new treatments for various diseases and disorders.

Synthesis Methods

4-[3-(N-Ethylaminocarbonyl)phenyl]-3-methylbenzoic acid, 95% can be synthesized using a two-step reaction. The first step involves the conversion of 3-methylbenzoic acid to 3-methylbenzoyl chloride, using thionyl chloride as the reagent. The second step involves the reaction of 3-methylbenzoyl chloride with N-ethylamine, to form 4-[3-(N-Ethylaminocarbonyl)phenyl]-3-methylbenzoic acid, 95%.

properties

IUPAC Name

4-[3-(ethylcarbamoyl)phenyl]-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-3-18-16(19)13-6-4-5-12(10-13)15-8-7-14(17(20)21)9-11(15)2/h4-10H,3H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBQCKBCBSYJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691361
Record name 3'-(Ethylcarbamoyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(N-Ethylaminocarbonyl)phenyl]-3-methylbenzoic acid

CAS RN

1261976-63-9
Record name 3'-(Ethylcarbamoyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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